1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one
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Overview
Description
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one is a chemical compound that belongs to the class of phosphoranes. This compound is characterized by the presence of a phosphanylidene group attached to a nonan-2-one backbone. It is known for its reactivity and versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one can be synthesized through various methods. One common approach involves the reaction of tributylphosphine with a suitable carbonyl compound under controlled conditions. The reaction typically requires a base to facilitate the formation of the phosphanylidene group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process often includes steps for purification and quality control to ensure the consistency and reliability of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to yield phosphines.
Substitution: The phosphanylidene group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from the reactions of this compound include phosphine oxides, phosphines, and various substituted derivatives. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of complex molecules and as a catalyst in various reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(tributyl-lambda~5~-phosphanylidene)nonan-2-one involves its ability to form stable carbon-phosphorus bonds. The phosphanylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one can be compared with other similar compounds, such as:
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one: This compound also contains a phosphanylidene group but has a different carbon backbone, leading to variations in reactivity and applications.
1-(Triphenyl-lambda~5~-phosphanylidene)-pentan-2-one: Similar in structure but with different substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of the phosphanylidene group with the nonan-2-one backbone, providing distinct reactivity and versatility in various applications.
Properties
CAS No. |
54555-85-0 |
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Molecular Formula |
C21H43OP |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-(tributyl-λ5-phosphanylidene)nonan-2-one |
InChI |
InChI=1S/C21H43OP/c1-5-9-13-14-15-16-21(22)20-23(17-10-6-2,18-11-7-3)19-12-8-4/h20H,5-19H2,1-4H3 |
InChI Key |
GQISIJIFVKYBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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